5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJUJHJJZCVXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deep Eutectic Solvents (DES)
ʟ-Proline-based DES (ʟ-proline:glycine, 1:2) enables catalyst-free synthesis at 60°C for 1 hour, yielding 63% of the target compound. The DES acts as both solvent and catalyst, stabilizing the transition state through hydrogen bonding. This method eliminates toxic solvents and simplifies purification, as the product precipitates upon water addition.
Solvent-Free Methods
Glycine-catalyzed reactions under microwave irradiation (400 W, 4 minutes) achieve 63–79% yields without solvents. The absence of solvents reduces purification steps and minimizes hazardous waste.
Nanoparticle Catalysis
ZnO nanobelts (5 mol%) catalyze the reaction at 90°C, yielding 90% in 10 minutes. The nanoparticles are recyclable for up to five cycles without loss of activity, underscoring their industrial potential.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Knoevenagel | Acetic acid, NaOAc, reflux | 2–20 h | 63–95% | High yield; well-established | Long duration; solvent toxicity |
| Microwave (Glycine) | Solvent-free, 400 W, glycine | 4–5 min | 71–92% | Rapid; energy-efficient | Requires specialized equipment |
| Ultrasound | Water, triethylamine, 35 kHz | 3–18 min | 95% | Solvent-free; low energy | Limited scalability |
| DES (ʟ-Proline/Glycine) | 60°C, catalyst-free | 1 h | 63% | Eco-friendly; easy purification | Moderate yield |
| ZnO Nanoparticles | 90°C, 5 mol% catalyst | 10 min | 90% | Recyclable; high surface area | Nanoparticle synthesis required |
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzylidene derivatives.
Scientific Research Applications
5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative with a unique structure featuring a thiazolidine ring, a thioxo group, and a benzylidene moiety substituted with hydroxyl and methoxy groups. The presence of these groups enhances its solubility and potential reactivity, making it a candidate for various applications.
Potential Applications
This compound has potential applications in several fields:
- Biological Activities this compound exhibits various biological activities.
- Cosmetics New cosmetic products undergo thorough investigations for safety and effectiveness before being introduced to the market . Experimental design techniques are employed to optimize formulations, evaluating physical, sensory, and moisturizing properties .
- Pharmaceuticals Assessing the bioavailability of drug molecules is crucial for understanding the efficiency of dosage forms, but it is challenging to determine drug concentration in the skin layers following topical application . Real-time measurement of molecules in the skin layer has become obligatory .
- Tyrosinase Inhibition (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) demonstrated a greater inhibitory effect and potency than kojic acid, a widely known tyrosinase inhibitor . In vivo studies confirmed its skin depigmentation effect by significantly reducing UVB-induced melanogenesis in HRM2 hairless mice .
Structural Similarity and Activities
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| 5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one | Exhibits strong antioxidant activity |
| 5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | Potent tyrosinase inhibitors |
| 4-Methoxybenzylidene rhodanine | Known for antimicrobial properties |
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Thiazolidin-4-one derivatives with benzylidene substituents are a prolific area of research due to their tunable pharmacophores. Below, we compare the target compound with structurally and functionally analogous molecules.
Structural Variations and Substituent Effects
Key Observations :
- Hydroxy and Methoxy Positioning : The target compound’s 2-hydroxy-5-methoxy substitution is distinct from common analogs like 4-methoxy (3a) or 3-hydroxy-4-methoxy (5-HMT). Ortho-hydroxy groups may enhance hydrogen bonding with biological targets, while para-methoxy substituents often improve lipophilicity .
- Halogen vs.
Yield Comparison :
Physicochemical and Drug-Likeness Properties
Predicted parameters (SwissADME ):
| Compound | LogP | Water Solubility (ESOL) | Bioavailability Score |
|---|---|---|---|
| Target Compound | ~2.5* | Moderate | 0.55 |
| 5-[4-(tert-Butyl)cyclohexylidene] analog | 4.2 | Poor | 0.55 |
| 5-HMT | 2.1 | Good | 0.56 |
*Estimated based on structural similarity.
- The target compound’s ortho-hydroxy group may reduce LogP compared to tert-butyl derivatives, improving solubility .
Biological Activity
5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one (referred to as "the compound") is a thiazolidinone derivative notable for its diverse biological activities. This compound features a thiazolidine ring, a thioxo group, and a unique benzylidene moiety substituted with hydroxyl and methoxy groups, which enhance its solubility and reactivity. This article reviews the biological activities associated with this compound, including its antioxidant, anticancer, and antimicrobial properties.
- Molecular Formula : C11H9NO3S2
- Molecular Weight : 267.3 g/mol
- Melting Point : Not specified in available literature.
The presence of hydroxyl and methoxy groups contributes significantly to the compound's reactivity and biological potential.
1. Antioxidant Activity
The antioxidant activity of the compound has been evaluated using various assays, including the TBARS assay for lipid peroxidation. The compound demonstrated significant inhibition of lipid peroxidation, suggesting its potential as an antioxidant agent.
| Compound | EC50 (µM) | Activity Description |
|---|---|---|
| This compound | 0.058 | High antioxidant activity |
| 5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one | 0.565 | Moderate antioxidant activity |
| 5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 0.708 | Lower antioxidant activity |
2. Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties against various cancer cell lines. In vitro studies have shown that it can induce cytotoxicity in several cancer types, including breast and lung cancers.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (breast cancer) | 1.50 | Comparable to doxorubicin |
| A549 (lung cancer) | 11.73 | Significant cytotoxicity |
| HT-29 (colon cancer) | 0.31 | High anticancer activity |
In a comparative study, derivatives of thiazolidinone compounds were found to be more effective than standard chemotherapeutics in certain cases, indicating the potential for developing new cancer therapies based on this scaffold .
3. Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of metabolic pathways.
Case Studies
A recent study focused on the synthesis and biological evaluation of various rhodanine derivatives, including our compound, found that modifications in the benzylidene moiety significantly affected their biological activities . The study concluded that compounds with hydroxyl or methoxy substitutions exhibited enhanced bioactivity compared to their unsubstituted counterparts.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- Hydroxyl and Methoxy Substituents : Enhance solubility and reactivity.
- Thiazolidine Ring : Essential for biological activity.
These features suggest that further modifications could lead to compounds with even greater efficacy against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
